molecular formula C14H16N2O6 B12214081 methyl 6-[(1E,3Z)-4,5-dimethoxy-2-methyl-5-oxopenta-1,3-dien-1-yl]-2-hydroxypyrimidine-4-carboxylate

methyl 6-[(1E,3Z)-4,5-dimethoxy-2-methyl-5-oxopenta-1,3-dien-1-yl]-2-hydroxypyrimidine-4-carboxylate

Cat. No.: B12214081
M. Wt: 308.29 g/mol
InChI Key: RRUZJNKZGBWDJR-CZDIAPPSSA-N
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Description

Methyl 6-[(1E,3Z)-4,5-dimethoxy-2-methyl-5-oxopenta-1,3-dien-1-yl]-2-hydroxypyrimidine-4-carboxylate is a complex organic compound with a unique structure that includes both pyrimidine and dienone moieties. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

The synthesis of methyl 6-[(1E,3Z)-4,5-dimethoxy-2-methyl-5-oxopenta-1,3-dien-1-yl]-2-hydroxypyrimidine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate aldehydes with pyrimidine derivatives under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of specific catalysts and solvents .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 6-[(1E,3Z)-4,5-dimethoxy-2-methyl-5-oxopenta-1-3-dien-1-yl]-2-hydroxypyrimidine-4-carboxylate has several applications in scientific research:

Mechanism of Action

Similar compounds include other pyrimidine derivatives and dienone-containing molecules. Compared to these compounds, methyl 6-[(1E,3Z)-4,5-dimethoxy-2-methyl-5-oxopenta-1-3-dien-1-yl]-2-hydroxypyrimidine-4-carboxylate is unique due to its specific substitution pattern and combination of functional groups. This uniqueness may confer distinct biological activities and chemical reactivity .

Comparison with Similar Compounds

  • Pyrimidine derivatives
  • Dienone-containing molecules
  • Other substituted pyrimidines

Properties

Molecular Formula

C14H16N2O6

Molecular Weight

308.29 g/mol

IUPAC Name

methyl 6-[(1E,3Z)-4,5-dimethoxy-2-methyl-5-oxopenta-1,3-dienyl]-2-oxo-1H-pyrimidine-4-carboxylate

InChI

InChI=1S/C14H16N2O6/c1-8(6-11(20-2)13(18)22-4)5-9-7-10(12(17)21-3)16-14(19)15-9/h5-7H,1-4H3,(H,15,16,19)/b8-5+,11-6-

InChI Key

RRUZJNKZGBWDJR-CZDIAPPSSA-N

Isomeric SMILES

C/C(=C\C1=CC(=NC(=O)N1)C(=O)OC)/C=C(/C(=O)OC)\OC

Canonical SMILES

CC(=CC1=CC(=NC(=O)N1)C(=O)OC)C=C(C(=O)OC)OC

Origin of Product

United States

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